molecular formula C11H17NO3 B13047909 (1S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL

(1S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL

Cat. No.: B13047909
M. Wt: 211.26 g/mol
InChI Key: KDODDHUBUQANBT-PLNQYNMKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes an amino group, a hydroxyl group, and two methoxy groups attached to a phenyl ring, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to obtain the desired stereochemistry. The reaction conditions typically include the use of solvents such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amines or alcohols.

    Substitution: The amino and methoxy groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different amines or alcohols.

Scientific Research Applications

(1S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL has several scientific research applications, including:

    Chemistry: Used as a chiral building block for the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems and as a ligand for receptor studies.

    Medicine: Investigated for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    (1S)-1-Amino-1-(3,4-dimethoxyphenyl)propan-2-OL: A similar compound with a different substitution pattern on the phenyl ring.

    (1S)-1-Amino-1-(3,5-dimethoxyphenyl)butan-2-OL: A homologous compound with an additional carbon in the alkyl chain.

Uniqueness

(1S)-1-Amino-1-(3,5-dimethoxyphenyl)propan-2-OL is unique due to its specific stereochemistry and substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

(1S)-1-amino-1-(3,5-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO3/c1-7(13)11(12)8-4-9(14-2)6-10(5-8)15-3/h4-7,11,13H,12H2,1-3H3/t7?,11-/m1/s1

InChI Key

KDODDHUBUQANBT-PLNQYNMKSA-N

Isomeric SMILES

CC([C@H](C1=CC(=CC(=C1)OC)OC)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)OC)OC)N)O

Origin of Product

United States

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